N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide
CAS No.:
Cat. No.: VC14773907
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N7O |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
| Standard InChI | InChI=1S/C18H19N7O/c1-12(2)11-24-15-6-4-3-5-14(15)20-17(24)10-19-18(26)13-7-8-25-16(9-13)21-22-23-25/h3-9,12H,10-11H2,1-2H3,(H,19,26) |
| Standard InChI Key | SYLIYVVSXLBECO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC4=NN=NN4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]tetrazolo[1,5-a]pyridine-7-carboxamide, delineates its structural components:
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Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, substituted at N1 by a 2-methylpropyl (isobutyl) group.
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Tetrazolo[1,5-a]pyridine: A fused heterocycle combining a pyridine ring and a tetrazole group, providing electron-deficient regions for molecular interactions.
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Carboxamide linker: Connects the tetrazolopyridine system to the benzimidazole-propyl chain, enhancing hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 377.4 g/mol |
| Hybridization | sp/sp mixed |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The molecular formula derives from the IUPAC name, with the isobutyl group contributing hydrophobicity (logP ~2.8) and the carboxamide enhancing solubility in polar solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential reactions:
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Benzimidazole Formation: Condensation of 1-(2-methylpropyl)-1H-benzimidazole-2-carbaldehyde with propylamine under acidic conditions.
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Tetrazole Cyclization: Reaction of 7-cyano-pyridine with sodium azide and ammonium chloride to form the tetrazolo[1,5-a]pyridine core.
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Carboxamide Coupling: Amide bond formation between the tetrazolopyridine-7-carboxylic acid and the benzimidazole-propyl amine using EDCl/HOBt.
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | HCl (cat.), ethanol, reflux | 65–70 |
| 2 | Cyclization | NaN, NHCl, DMF | 50–55 |
| 3 | Amide Coupling | EDCl, HOBt, DCM, RT | 75–80 |
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance reproducibility and reduce reaction times. Purification leverages simulated moving bed (SMB) chromatography, achieving >99% purity. Process analytical technology (PAT) monitors critical quality attributes in real time.
Biological Activities and Mechanism of Action
Enzyme Inhibition
The compound inhibits tyrosine kinase receptors (e.g., EGFR, VEGFR) by competing with ATP-binding sites, with IC values in the nanomolar range. Molecular dynamics simulations reveal stable interactions via:
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π-π stacking between the benzimidazole and kinase hydrophobic pockets.
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Hydrogen bonds between the carboxamide and Thr766/Thr830 residues.
Immunomodulatory Effects
In murine models, the compound suppresses NF-κB signaling by stabilizing IκBα, reducing pro-inflammatory cytokine production (TNF-α, IL-6) by 40–60% at 10 µM.
Table 3: Select Biological Activities
| Target/Activity | Assay/Model | Result |
|---|---|---|
| EGFR Inhibition | Kinase assay | IC = 12 nM |
| Anti-inflammatory | RAW264.7 cells | TNF-α reduction: 58% |
| Antiproliferative | MCF-7 cells | GI = 1.8 µM |
Applications in Drug Development
Oncology
The compound’s dual inhibition of EGFR and VEGFR positions it as a candidate for combination therapies with checkpoint inhibitors. Synergistic effects observed in A549 lung cancer models (tumor volume reduction: 72% vs. 45% monotherapy).
Infectious Diseases
Preliminary data show activity against Mycobacterium tuberculosis (MIC = 4 µg/mL), likely via dihydrofolate reductase (DHFR) inhibition. Structural analogs demonstrate improved pharmacokinetic profiles, with oral bioavailability >60% in rats.
Comparative Analysis with Related Compounds
vs. N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
The absence of the isobutyl group in this analog reduces logP (1.9 vs. 2.8), enhancing aqueous solubility but decreasing blood-brain barrier penetration. Anticancer potency remains comparable (EGFR IC = 15 nM).
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